molecular formula C23H20N4O6S3 B404132 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B404132
M. Wt: 544.6g/mol
InChI Key: GOGUNBUEDXIKLB-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

Molecular Formula

C23H20N4O6S3

Molecular Weight

544.6g/mol

IUPAC Name

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C23H20N4O6S3/c1-33-17-6-2-15(3-7-17)14-19-21(29)27(23(30)35-19)12-10-20(28)25-16-4-8-18(9-5-16)36(31,32)26-22-24-11-13-34-22/h2-9,11,13-14H,10,12H2,1H3,(H,24,26)(H,25,28)/b19-14-

InChI Key

GOGUNBUEDXIKLB-RGEXLXHISA-N

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione to form the intermediate 5-(4-methoxybenzylidene)-2,4-dioxothiazolidine. This intermediate is then reacted with N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits significant biological activities, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .

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